molecular formula C10H9FN2 B12960141 (6-Fluoroquinolin-4-yl)methanamine

(6-Fluoroquinolin-4-yl)methanamine

Cat. No.: B12960141
M. Wt: 176.19 g/mol
InChI Key: MYJGJYCMFHTWRG-UHFFFAOYSA-N
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Description

(6-Fluoroquinolin-4-yl)methanamine is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their significant biological activities, particularly their antibacterial properties. The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances the compound’s biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroquinolin-4-yl)methanamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (6-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

(6-Fluoroquinolin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: (6-Fluoroquinolin-4-yl)methanamine is unique due to the presence of the methanamine group, which can enhance its biological activity and specificity. Compared to other fluoroquinolines, it may exhibit different pharmacokinetic properties and a broader spectrum of activity .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(6-fluoroquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2

InChI Key

MYJGJYCMFHTWRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)CN

Origin of Product

United States

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